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best practices for preparing revefenacin stock solutions for assays

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Compound of Interest		
Compound Name:	Revefenacin	
Cat. No.:	B8068745	Get Quote

Revefenacin Assay Solutions: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and troubleshooting **revefenacin** stock solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing revefenacin stock solutions?

A1: For research and in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing initial high-concentration stock solutions of **revefenacin**.[1] The commercial formulation for inhalation is an aqueous solution at pH 5.0, but for laboratory purposes, DMSO is often preferred for achieving higher initial concentrations.[2][3]

Q2: What is the solubility of **revefenacin**?

A2: **Revefenacin** is described as a white to off-white crystalline powder that is slightly soluble in water.[4] While specific quantitative solubility data in various organic solvents is not extensively published, one source indicates its solubility is less than 1 mg/mL.[5] For practical laboratory use, starting with a concentration in the low millimolar range in DMSO is a common practice.



Q3: How should I prepare a 10 mM stock solution of revefenacin in DMSO?

A3: To prepare a 10 mM stock solution of **revefenacin** (Molecular Weight: 597.76 g/mol) in DMSO, follow the detailed experimental protocol provided below.[4][6] This involves carefully weighing the **revefenacin** powder and dissolving it in the appropriate volume of high-purity DMSO.

Q4: How should I store **revefenacin** stock solutions?

A4: While the commercial aqueous formulation is stored at room temperature (20°C to 25°C), high-concentration stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[7][8] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q5: Is **revefenacin** stable in aqueous solutions for assays?

A5: **Revefenacin** is formulated as a stable aqueous solution for its commercial use.[2] Studies have shown that **revefenacin** is physicochemically stable in an aqueous solution admixture for up to 25 hours at room temperature (25°C).[9][10] When diluting your DMSO stock solution into aqueous assay buffers, it is best practice to prepare the working solutions fresh for each experiment to ensure optimal performance.

Troubleshooting Guide

Issue 1: My **revefenacin** powder is not dissolving in the solvent.

Solution:

- Solvent Choice: Ensure you are using an appropriate solvent. While revefenacin is slightly soluble in water, DMSO is recommended for high-concentration stock solutions.[1]
 [4]
- Vortexing/Sonication: Gently vortex the solution. If it still does not dissolve, brief sonication in a water bath may help.
- Warming: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution. However, avoid excessive heat, which could degrade the compound.



Concentration: You may be attempting to prepare a solution above its solubility limit. Try
preparing a more dilute solution.

Issue 2: My **revefenacin** precipitates out of solution when I dilute it into my aqueous assay buffer.

Solution:

- Final DMSO Concentration: The final concentration of DMSO in your assay should be kept low, typically below 0.5%, to prevent both compound precipitation and solvent-induced artifacts in your assay.
- Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of your aqueous buffer, mixing thoroughly. Then, perform subsequent dilutions from this intermediate solution.
- Buffer Composition: The pH and composition of your aqueous buffer can affect solubility.
 The commercial formulation of **revefenacin** is buffered to pH 5.0.[2][3] If your assay allows, consider if adjusting the pH of your buffer is feasible.
- Pre-warm Buffer: Using a pre-warmed aqueous buffer for dilution can sometimes help maintain solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Revefenacin Stock Solution in DMSO

Materials:

- Revefenacin powder (MW: 597.76 g/mol)[4][6]
- Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5% purity
- Calibrated analytical balance
- Microcentrifuge tubes or amber glass vials



· Pipettes and sterile, filtered pipette tips

Methodology:

- Calculation: Determine the mass of **revefenacin** needed. For 1 mL of a 10 mM solution:
 - Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 597.76 g/mol * 1000 mg/g = 5.98 mg
- Weighing: Carefully weigh out approximately 5.98 mg of revefenacin powder and record the exact weight.
- Dissolution: Add the weighed revefenacin to a clean vial. Based on the exact weight, calculate the precise volume of DMSO to add to achieve a 10 mM concentration. For example, if you weighed 6.0 mg of revefenacin:
 - Volume (mL) = (6.0 mg / 597.76 mg/mmol) / 10 mmol/L * 1000 μL/mL = 1.004 mL
 - Add 1.004 mL of DMSO to the vial.
- Mixing: Cap the vial securely and vortex until the powder is completely dissolved. Gentle
 warming or brief sonication can be used if necessary.
- Storage: Aliquot the stock solution into single-use volumes in microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: General Workflow for a Competitive Radioligand Binding Assay

This protocol provides a general workflow for a competitive binding assay to determine the affinity of **revefenacin** for the M3 muscarinic receptor.

Materials:

- Revefenacin stock solution (e.g., 10 mM in DMSO)
- Cell membranes expressing the human M3 muscarinic receptor
- Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)



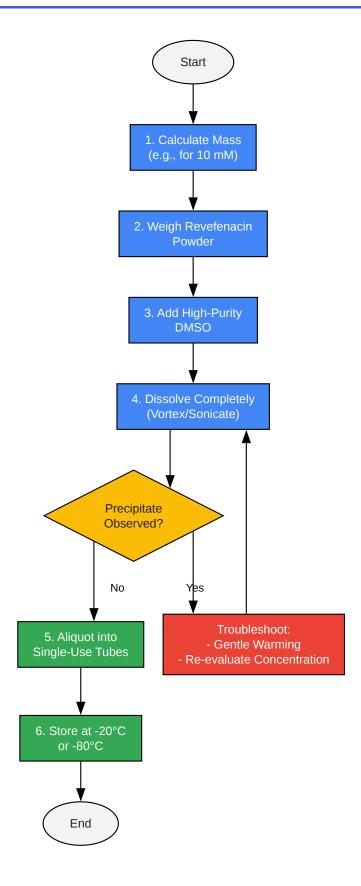
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- Non-specific binding control (e.g., Atropine)
- 96-well plates
- Scintillation fluid and microplate scintillation counter

Methodology:

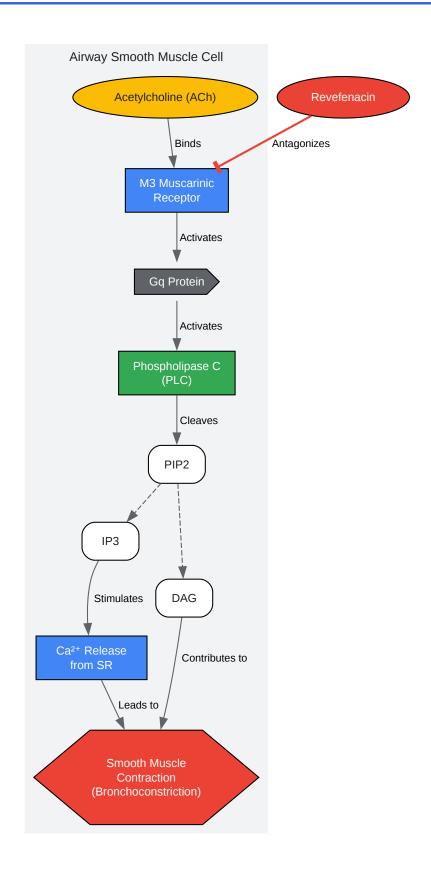
- Prepare Serial Dilutions: Prepare a serial dilution curve of revefenacin in the assay buffer.
 Remember to keep the final DMSO concentration consistent and low across all wells.
- Assay Setup: In a 96-well plate, add the following to each well in order:
 - Assay Buffer
 - Revefenacin dilution (or vehicle for total binding, or atropine for non-specific binding)
 - Radioligand ([3H]-NMS) at a concentration near its Kd
 - Cell membranes
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
- Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the **revefenacin** concentration and fit the data to a one-site competition model to determine the Ki or IC₅₀ value.

Visualizations









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